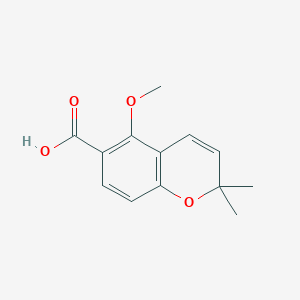

5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid

Descripción

Propiedades

IUPAC Name |

5-methoxy-2,2-dimethylchromene-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-13(2)7-6-8-10(17-13)5-4-9(12(14)15)11(8)16-3/h4-7H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOAPPFQEKMTCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2OC)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80808041 | |

| Record name | 5-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80808041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62499-04-1 | |

| Record name | 5-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80808041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxy-2,2-dimethyl-2H-chromene and appropriate carboxylating agents.

Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the carboxylation process.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The methoxy group and other positions on the chromene ring can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms of the compound.

Aplicaciones Científicas De Investigación

Chemistry

5-Methoxy-chromene serves as a vital building block in organic synthesis. It is utilized in the development of more complex organic molecules and materials, playing a crucial role in:

- Polymer Development: Its unique structure allows for the creation of polymers with specific properties.

- Material Science: Used in coatings and composite materials due to its chemical stability and reactivity .

Biology

Research has indicated that 5-Methoxy-chromene exhibits various biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of this compound possess significant antimicrobial effects against various pathogens .

- Antioxidant Activity: The compound's ability to scavenge free radicals contributes to its potential as an antioxidant agent, which can mitigate oxidative stress in biological systems .

Medicine

In medicinal chemistry, 5-Methoxy-chromene is being investigated for its therapeutic potential:

- Cancer Research: A derivative known as NCT-50 has shown promise as an Hsp90 inhibitor with significant effects on non-small cell lung cancer (NSCLC) cells, inducing apoptosis and inhibiting colony formation .

- Anti-inflammatory Effects: Ongoing studies are assessing its role in reducing inflammation through enzyme inhibition and receptor modulation .

Case Studies

Mecanismo De Acción

The mechanism of action of 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways.

Receptor Binding: The compound may bind to receptors on cell surfaces, modulating cellular responses.

Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress in cells.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural and Physical Properties of Chromene/Coumarin Derivatives

Key Observations:

- Substituent Position : The position of the methoxy and carboxylic acid groups significantly influences electronic properties and reactivity. For example, 5-methoxy substitution in the target compound enhances steric hindrance compared to 7-methoxy analogues .

- Ring Saturation : Dihydrochromenes (e.g., 6-methoxychroman-2-carboxylic acid) exhibit reduced planarity compared to unsaturated chromenes, impacting binding to biological targets .

Table 2: Reported Bioactivities of Chromene Derivatives

- Chromone vs. Chromene : Chromones (with a ketone group) often exhibit stronger antioxidant activity due to increased electrophilicity .

Actividad Biológica

5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article examines its mechanisms of action, potential therapeutic applications, and relevant case studies.

The presence of the methoxy group in this compound enhances its solubility , reactivity , and biological activity compared to similar compounds lacking this group. The compound serves as a building block in organic synthesis and has applications in medicinal chemistry and material science.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Binding : It may bind to cellular receptors, modulating various biological responses.

- Antioxidant Activity : The compound exhibits the ability to scavenge free radicals, reducing oxidative stress within cells.

Biological Activities

This compound has been studied for various biological activities:

- Antimicrobial Properties : Research indicates that it possesses antimicrobial effects against certain pathogens.

- Antioxidant Effects : The compound demonstrates significant antioxidant properties, which may contribute to its protective effects against oxidative damage.

- Anti-inflammatory Activity : Studies suggest that it can modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases .

Antifungal and Antitumoral Activities

A study highlighted the antifungal activity of related compounds against Cladosporium cladosporioides and Cladosporium sphaerospermum. Additionally, moderate antitumoral potential was observed in mutant strains of Saccharomyces cerevisiae treated with this compound derivatives .

Cytotoxicity Against Cancer Cells

In a recent investigation, the compound was evaluated for its cytotoxic effects on non-small cell lung cancer (NSCLC) cells. The results indicated that it significantly inhibited cell viability and colony formation, with IC50 values around 2 μM. This suggests potential as an anticancer agent targeting Hsp90 pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains methoxy group; unique reactivity | Antioxidant, antimicrobial, anticancer |

| 2,2-Dimethyl-2H-chromene-6-carboxylic Acid | Lacks methoxy group; reduced biological activity | Limited applications |

| 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid | Hydroxyl group instead of methoxy | Different properties and applications |

Q & A

Q. What are the established synthetic methodologies for 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid, and how are key intermediates purified?

Methodological Answer: The synthesis typically involves two critical steps: (1) oxidation of precursor pyridine or chromene derivatives and (2) cyclization to form the chromene core.

- Oxidation : Potassium permanganate (KMnO₄) in aqueous medium under reflux (90–95°C) is commonly used to oxidize methyl groups to carboxylic acids. For example, 5-methoxy-2-methylpyridine was oxidized to 5-methoxypyridine-2-carboxylic acid with a 47% yield after purification via copper salt precipitation .

- Cyclization : Meldrum’s acid and piperidine/acetic acid catalysts facilitate chromene ring formation. For instance, 7-(ethylamino)-6-methyl-2-oxo-2H-chromene-3-carboxylic acid was synthesized by refluxing aldehyde derivatives with Meldrum’s acid in ethanol .

- Purification : Recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, n-hexane/ethyl acetate) ensures purity.

Q. Example Table: Synthetic Routes Comparison

| Precursor | Reagent/Conditions | Product Yield | Key Purification Step | Reference |

|---|---|---|---|---|

| 5-Methoxy-2-methylpyridine | KMnO₄, 90–95°C, 3 hr | 47% | Copper salt filtration | |

| Aldehyde derivatives | Meldrum’s acid, piperidine, reflux | 85% | Recrystallization |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral markers?

Methodological Answer:

- Elemental Analysis : Validates molecular formula (e.g., C, H, N percentages). For a related compound, Anal. Calcd for C₇H₇NO₃: C, 54.92%; H, 4.57%; N, 9.15% .

- NMR Spectroscopy :

- ¹H NMR : Methoxy (δ 3.85 ppm), chromene protons (δ 7.4–8.3 ppm), and carboxylic acid protons (δ 9.8 ppm) .

- ¹³C NMR : Key signals include carbonyl carbons (δ ~170 ppm) and chromene ring carbons.

- Melting Point : Used to confirm purity (e.g., 167°C for 5-methoxypyridine-2-carboxylic acid) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields, particularly in large-scale syntheses?

Methodological Answer:

- Molar Ratios : Increasing KMnO₄ stoichiometry (e.g., 0.44 mol vs. 0.1 mol precursor) enhances oxidation efficiency but requires careful pH control during workup .

- Temperature Control : Maintaining 90–95°C prevents intermediate degradation.

- Catalyst Screening : Piperidine/acetic acid in cyclization reactions improves reaction rates and selectivity .

- Scale-Up Considerations : Gradual reagent addition and efficient stirring mitigate exothermic side reactions.

Q. What analytical approaches resolve discrepancies in reported melting points or NMR data for derivatives?

Methodological Answer:

- Purity Assessment : Use HPLC or differential scanning calorimetry (DSC) to verify melting points.

- Standardized NMR Conditions : Compare spectra in identical solvents (e.g., CDCl₃) and concentrations. For example, δ 3.85 ppm for methoxy groups may shift slightly due to solvent polarity .

- Isolation of Byproducts : Column chromatography identifies impurities affecting spectral consistency.

Q. What strategies enable selective functionalization of the chromene core for medicinal chemistry applications?

Methodological Answer:

- Demethylation : Hydrochloric acid (6M HCl, reflux) removes methoxy groups, enabling hydroxyl substitution .

- Esterification : Ethanol/sulfuric acid converts carboxylic acids to esters for improved solubility .

- Halogenation : Electrophilic substitution (e.g., Cl₂/FeCl₃) introduces halogens at reactive ring positions .

Q. Example Functionalization Pathways

| Reaction Type | Reagents/Conditions | Application | Reference |

|---|---|---|---|

| Demethylation | 6M HCl, reflux, 4 hr | Bioactive precursor synthesis | |

| Esterification | Ethanol, H₂SO₄, reflux | Prodrug development |

Q. How does the steric environment of the 2,2-dimethyl group influence reactivity?

Methodological Answer: The 2,2-dimethyl group creates steric hindrance, directing electrophilic substitutions to the less hindered 6- and 8-positions of the chromene ring. Computational modeling (e.g., DFT calculations) predicts electron density distribution, guiding regioselective modifications. Experimental validation via substituent introduction (e.g., bromination) confirms theoretical predictions .

Q. How can researchers ensure compound stability during biological assays?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.